

# An In-depth Technical Guide to 2,2-Dichlorobutanoic Acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Dichlorobutanoic acid

Cat. No.: B076014

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dichlorobutanoic acid**, focusing on its chemical identity, physicochemical properties, and analytical methodologies. The information is intended to support research and development activities involving this compound.

## Chemical Identity and Nomenclature

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound is **2,2-Dichlorobutanoic acid**.<sup>[1]</sup> It is also commonly referred to as 2,2-Dichlorobutyric acid.<sup>[1]</sup>

Structure:

- Molecular Formula: C<sub>4</sub>H<sub>6</sub>Cl<sub>2</sub>O<sub>2</sub><sup>[1][2]</sup>
- SMILES: CCC(C(=O)O)(Cl)Cl<sup>[1]</sup>
- InChI Key: OBLYWUBMZGHQDN-UHFFFAOYSA-N<sup>[1]</sup>

## Physicochemical Properties

The key quantitative physicochemical properties of **2,2-Dichlorobutanoic acid** are summarized in Table 1. These computed and experimental values are critical for experimental

design, formulation development, and analytical method development.

| Property                       | Value                   | Source                                  |
|--------------------------------|-------------------------|-----------------------------------------|
| Molecular Weight               | 156.99 g/mol            | <a href="#">[1]</a> <a href="#">[2]</a> |
| Density                        | 1.401 g/cm <sup>3</sup> | <a href="#">[2]</a>                     |
| Boiling Point                  | 218.1°C at 760 mmHg     | <a href="#">[2]</a>                     |
| Flash Point                    | 85.7°C                  | <a href="#">[2]</a>                     |
| CAS Number                     | 13023-00-2              | <a href="#">[1]</a> <a href="#">[2]</a> |
| Topological Polar Surface Area | 37.3 Å <sup>2</sup>     | <a href="#">[1]</a>                     |
| XLogP3                         | 1.9                     | <a href="#">[1]</a>                     |

## Experimental Protocols

While specific, detailed synthesis protocols for **2,2-Dichlorobutanoic acid** were not prominently available in the reviewed literature, a generalized analytical protocol for its identification and quantification is presented below. This protocol is based on established gas chromatography-mass spectrometry (GC-MS) methods for the analysis of small carboxylic acids.

### 3.1 Analytical Protocol: Quantification by GC-MS

Gas chromatography coupled with mass spectrometry is a robust technique for the analysis of halogenated carboxylic acids. Due to the polarity and low volatility of the carboxylic acid group, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.

#### 3.1.1 Sample Preparation and Extraction

- Matrix Dissolution: For solid samples, accurately weigh and dissolve the material in a suitable organic solvent (e.g., methanol, acetonitrile). For liquid samples, an aliquot may be used directly or after dilution.
- Liquid-Liquid Extraction (for aqueous matrices):

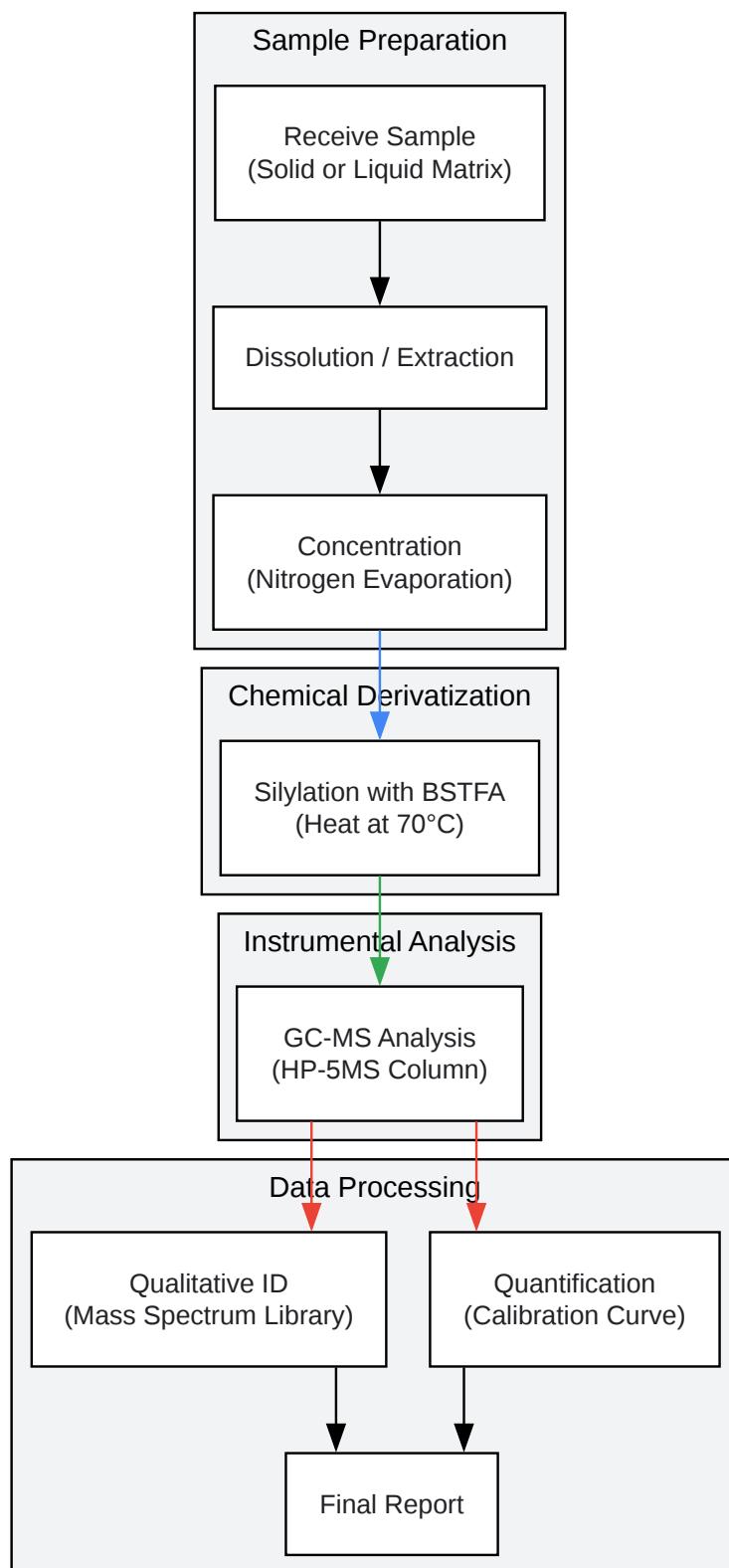
- Adjust the pH of the aqueous sample to <2 using a strong acid (e.g., HCl) to ensure the carboxylic acid is in its protonated form.
- Extract the analyte into an immiscible organic solvent such as ethyl acetate or dichloromethane.
- Repeat the extraction process three times to ensure quantitative recovery.
- Combine the organic layers and dry over anhydrous sodium sulfate.
- Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the sample to a final volume of approximately 1 mL.

### 3.1.2 Derivatization (Silylation)

Derivatization is crucial for the GC-MS analysis of carboxylic acids. Silylation, which replaces the acidic proton with a trimethylsilyl (TMS) group, is a common and effective method.[\[3\]](#)[\[4\]](#)

- Transfer 100  $\mu$ L of the concentrated extract to a clean, dry autosampler vial.
- Add 50  $\mu$ L of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
- Cool the vial to room temperature before GC-MS injection.

### 3.1.3 GC-MS Instrumentation and Conditions


The following are typical GC-MS parameters for the analysis of derivatized carboxylic acids.[\[5\]](#)

- Gas Chromatograph: Agilent GC system (or equivalent)
- Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or equivalent non-polar column.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Mode: Splitless injection (1  $\mu$ L).

- Inlet Temperature: 250°C.
- Oven Temperature Program:
  - Initial temperature: 60°C, hold for 2 minutes.
  - Ramp: Increase at 10°C/min to 280°C.
  - Final hold: Hold at 280°C for 5 minutes.
- Mass Spectrometer: Agilent MS (or equivalent)
- Interface Temperature: 280°C.
- Ion Source: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full scan (m/z 40-500) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.

## Visualization of Experimental Workflow

The logical flow of the analytical protocol described above is crucial for reproducibility and understanding. The following diagram illustrates the key stages from sample receipt to data analysis.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the GC-MS analysis of **2,2-Dichlorobutanoic acid**.

## Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in the public domain literature detailing the biological activity, metabolic fate, or interaction of **2,2-Dichlorobutanoic acid** with cellular signaling pathways. Research on structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), has shown various biological effects, including the induction of oxidative stress and apoptosis.<sup>[6][7][8]</sup> However, these findings cannot be directly extrapolated to **2,2-Dichlorobutanoic acid** without dedicated experimental investigation. Future research is required to elucidate the potential pharmacological or toxicological profile of this specific molecule.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2,2-Dichlorobutanoic acid | C4H6Cl<sub>2</sub>O<sub>2</sub> | CID 17290 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-dichlorobutanoic acid | 13023-00-2 [chemnet.com]
- 3. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Toxicity of 2,4-dichlorophenoxyacetic acid - molecular mechanisms | Semantic Scholar [semanticscholar.org]
- 7. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Potential impact of the herbicide 2,4-dichlorophenoxyacetic acid on human and ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dichlorobutanoic Acid]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b076014#2-2-dichlorobutanoic-acid-iupac-name>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)